4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride
Description
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a butane chain functionalized with a sulfonyl chloride group at position 1 and a tetrahydrofuran (THF)-linked methoxy substituent at position 4. Its molecular formula is C₉H₁₇ClO₄S, with a molecular weight of 256.57 g/mol (calculated). The compound’s structure combines the reactivity of a sulfonyl chloride with the steric and electronic effects of the THF-derived ether moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-2-1-5-13-8-9-4-3-6-14-9/h9H,1-8H2 |
InChI Key |
PKOGNIOKXUYDBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Butanesulfonyl Chloride
Methodology:
The conventional route involves the chlorosulfonation of 1,4-butanediol or its derivatives. The process typically employs chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) as the sulfonating agent, reacting with the precursor under controlled temperature conditions to prevent overreaction or decomposition.
| Parameter | Details |
|---|---|
| Reagent | Chlorosulfonic acid ($$ \text{ClSO}_3\text{H} $$) |
| Substrate | 1,4-Butanediol or its derivatives (e.g., 4-hydroxybutane) |
| Solvent | Usually inert solvents like dichloromethane (DCM) or chloroform |
| Temperature | Maintained at 0°C to room temperature to control exothermicity |
| Work-up | Quenching with ice-cold water, extraction, and purification via distillation or chromatography |
Note:
The reaction yields 4-butanesulfonyl chloride, which can be purified by distillation under reduced pressure. The process is well-documented in the literature for similar sulfonyl chlorides.
Functionalization with Tetrahydrofuran-2-yl Methyl Group
Synthesis of the Tetrahydrofuran-2-yl Methyl Intermediate
The key step involves preparing a suitable nucleophile, such as (Tetrahydrofuran-2-yl)methanol or its derivatives, which can then react with the sulfonyl chloride.
Preparation of (Tetrahydrofuran-2-yl)methanol:
This can be synthesized via reduction of tetrahydrofuran-2-carboxylic acid derivatives or via Grignard reactions involving tetrahydrofuran derivatives.Reaction Conditions:
The alcohol is often activated by converting it into a suitable nucleophile, such as a methyl halide or via deprotonation with a base (e.g., sodium hydride, NaH).
Coupling to the Sulfonyl Chloride
The nucleophilic tetrahydrofuran-2-yl methyl compound reacts with the sulfonyl chloride under basic conditions:
R–SO2Cl + R'–OH (or R'–O–) → R–SO2–O–R'
- Base: Pyridine, triethylamine, or diisopropylethylamine (DIPEA) to scavenge HCl.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Usually maintained at 0°C to room temperature to control reaction rate and minimize side reactions.
Reaction Optimization and Notes
| Aspect | Consideration |
|---|---|
| Temperature Control | Critical during chlorosulfonation to prevent overreaction or degradation. |
| Purity of Intermediates | Essential for high-yield synthesis; purification via chromatography or distillation recommended. |
| Anhydrous Conditions | Necessary to prevent hydrolysis of sulfonyl chloride and side reactions. |
| Reaction Monitoring | TLC, NMR, or IR spectroscopy to confirm completion and purity. |
Summary of Key Reaction Pathway
1. Chlorosulfonation of 4-hydroxybutane derivatives with chlorosulfonic acid → 4-Butanesulfonyl chloride.
2. Synthesis of (Tetrahydrofuran-2-yl)methanol via reduction or Grignard methods.
3. Nucleophilic substitution of 4-Butanesulfonyl chloride with (Tetrahydrofuran-2-yl)methanol in the presence of a base → this compound.
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form tetrahydrofuran derivatives with different functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous base or acid
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, lactones, and sulfonic acids.
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: The compound may be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The tetrahydrofuran ring provides a stable scaffold that can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Functional Group Analysis
The compound is compared below with sulfonyl chlorides, brominated analogs, and sulfonylurea derivatives to highlight structural and functional differences.
Reactivity and Stability
Sulfonyl Chloride Reactivity :
- The target compound’s sulfonyl chloride group enables nucleophilic substitution (e.g., with amines or alcohols). The THF ether moiety may modulate reactivity by donating electron density or coordinating metal catalysts .
- Comparatively, methanesulfonyl chloride reacts rapidly but lacks steric hindrance, while 4-methylsulfonylbenzyl bromide’s aromatic ring stabilizes the transition state in alkylation reactions .
Hydrolytic Stability :
- Sulfonyl chlorides are generally moisture-sensitive. The THF group in the target compound may slightly enhance stability compared to aliphatic analogs due to reduced water solubility, though this remains speculative without experimental data.
Physical Properties
- Melting Point and Solubility :
- The THF-derived ether in the target compound likely reduces crystallinity, resulting in a lower melting point than 4-methylsulfonylbenzyl bromide (82–86°C).
- Increased solubility in polar aprotic solvents (e.g., THF, DMSO) is expected compared to purely aliphatic sulfonyl chlorides .
Biological Activity
4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride is a synthetic organic compound with the molecular formula CHClOS and a molecular weight of 256.75 g/mol. It features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis, particularly in the formation of sulfonamides and other derivatives. This compound's unique structure, incorporating a tetrahydrofuran moiety, makes it a subject of interest in medicinal chemistry and organic synthesis.
The compound is characterized by the following properties:
- Molecular Formula : CHClOS
- Molecular Weight : 256.75 g/mol
- Purity : Typically around 98% for research purposes
Biological Activity
While specific biological activity data for this compound is limited, compounds containing sulfonyl chlorides are often evaluated for their pharmacological properties. Sulfonamides derived from such compounds have been utilized as antibacterial agents and in the treatment of various diseases. The biological activity of sulfonyl chlorides generally includes:
- Antibacterial Activity : Compounds with sulfonyl groups have been documented to exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Sulfonamides are known to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which can be critical in treating conditions like Alzheimer's disease and urinary tract infections .
- Cancer Treatment Potential : Some studies suggest that derivatives of sulfonyl chlorides may exhibit anticancer properties through mechanisms such as inhibition of tubulin polymerization .
Structure-Activity Relationship (SAR)
The structural complexity of this compound may contribute to specific interactions with biological targets. The presence of the tetrahydrofuran moiety could enhance solubility and bioavailability, potentially leading to improved pharmacological profiles.
Comparison with Related Compounds
The following table summarizes notable compounds related to this compound, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(2-Methoxyphenoxy)butane-1-sulfonyl chloride | Contains a methoxy group on phenol | Potentially different biological activity |
| 3-(Tetrahydrofuran)propane sulfonic acid | Sulfonic acid instead of sulfonyl chloride | More polar, possibly differing solubility |
| 2-(Tetrahydrofuran)ethylsulfonamide | Contains an ethylene group | Used primarily as a sulfonamide antibiotic |
Case Studies
Research has shown that compounds similar to this compound have demonstrated significant biological activities:
- Antibacterial Screening : A study on synthesized derivatives revealed strong activity against various bacterial strains, with IC values indicating effective inhibition .
- Enzyme Inhibition Assays : Compounds were evaluated for their ability to inhibit AChE and urease, showing promising results that suggest potential therapeutic applications .
- Antitumor Activity : Structural modifications in related compounds have led to improved antiproliferative activity against cancer cell lines, indicating that similar modifications could be explored for this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via chlorination of its sulfonic acid precursor using thionyl chloride (SOCl₂) under anhydrous conditions. Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of SOCl₂ to ensure complete conversion. Post-reaction purification via fractional distillation or column chromatography is critical to isolate the sulfonyl chloride from byproducts like HCl or unreacted reagents .
- Comparison : Unlike analogs such as 4-methoxybutane-1-sulfonyl chloride, the tetrahydrofuran (THF)-methoxy group introduces steric hindrance, requiring longer reaction times (12–24 hrs) to achieve >90% yield .
Q. What analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguity?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the THF-methoxy group (δ 3.4–4.2 ppm for ether-linked protons) and sulfonyl chloride moiety (¹³C δ ~55 ppm for SO₂Cl).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 295.05 (calculated for C₉H₁₆ClO₄S).
- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O-Cl) confirm functional groups .
Q. How does the THF-methoxy substituent influence reactivity in nucleophilic substitution reactions compared to simpler alkyl sulfonyl chlorides?
- Methodology : The THF ring enhances electron density at the sulfonyl chloride via oxygen lone pairs, increasing electrophilicity. However, steric effects from the THF group reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies using HPLC show a 20% slower reaction rate compared to 4-methoxybutane-1-sulfonyl chloride .
Advanced Research Questions
Q. What mechanistic pathways govern the hydrolysis of this sulfonyl chloride, and how do pH and solvent polarity affect degradation kinetics?
- Methodology : Hydrolysis proceeds via a two-step mechanism: (1) nucleophilic attack by water at the sulfur center, forming a tetrahedral intermediate, and (2) chloride elimination. Pseudo-first-order kinetics in buffered solutions (pH 2–10) reveal maximum stability at pH 4–6 (t₁/₂ > 48 hrs). Acetonitrile/water mixtures (80:20 v/v) slow hydrolysis 3-fold compared to pure aqueous media .
Q. How can this compound be utilized in the synthesis of sulfonamide-based protease inhibitors, and what are the critical coupling conditions?
- Methodology : The sulfonyl chloride reacts with amine-containing substrates (e.g., peptidomimetics) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base. Coupling efficiency (>85%) is achieved with a 1.2:1 molar ratio of sulfonyl chloride to amine. Post-reaction quenching with ice-cold water and extraction minimizes side reactions .
Q. What strategies mitigate thermal decomposition during storage, and how does molecular encapsulation enhance stability?
- Methodology : Thermal gravimetric analysis (TGA) shows decomposition onset at 80°C. Storage under argon at –20°C extends shelf life to 6 months. Cyclodextrin-based encapsulation (e.g., β-cyclodextrin) reduces decomposition by 40% at 25°C via host-guest complexation, confirmed by NMR binding studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
